4-Chloro-3-methyl-5-nitrobenzoic acid
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Overview
Description
4-Chloro-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitro compounds typically interact with their targets through a variety of mechanisms, including nucleophilic substitution and oxidation . The nitro group (−NO2) in these compounds is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
Nitro compounds can affect various biochemical pathways due to their high reactivity .
Pharmacokinetics
The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Nitro compounds are known to have a variety of biological effects due to their high reactivity .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of nitro compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-methyl-5-nitrobenzoic acid involves the nitration of 4-chloro-3-methylbenzoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and concentrated nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Reaction:
4-Chloro-3-methylbenzoic acid+HNO3+H2SO4→4-Chloro-3-methyl-5-nitrobenzoic acid+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The nitration reaction can be optimized by controlling the concentration of reactants, temperature, and reaction time. Additionally, the use of catalysts and advanced separation techniques can improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Major Products
Reduction: 4-Chloro-3-methyl-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: 4-Chloro-3-methyl-5-nitrobenzoate esters.
Scientific Research Applications
4-Chloro-3-methyl-5-nitrobenzoic acid has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Materials Science: It can be used in the preparation of functional materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-5-nitrobenzoic acid: Lacks the methyl group, which can influence its reactivity and physical properties.
3-Methyl-5-nitrobenzoic acid:
Uniqueness
4-Chloro-3-methyl-5-nitrobenzoic acid is unique due to the presence of all three substituents (chlorine, methyl, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
4-chloro-3-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWTVQOCEMERAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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